

"benchmarking the synthetic efficiency of different routes to 6-phenyl-3-pyridineacetic acid"

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Compound of Interest

Compound Name: 3-Pyridineacetic acid, 6-phenyl-

Cat. No.: B1511839

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A Comparative Benchmarking of Synthetic Routes to 6-Phenyl-3-Pyridineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic pathways to 6-phenyl-3-pyridineacetic acid, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on synthetic efficiency, offering experimental data to support an objective analysis for researchers in drug discovery and development.

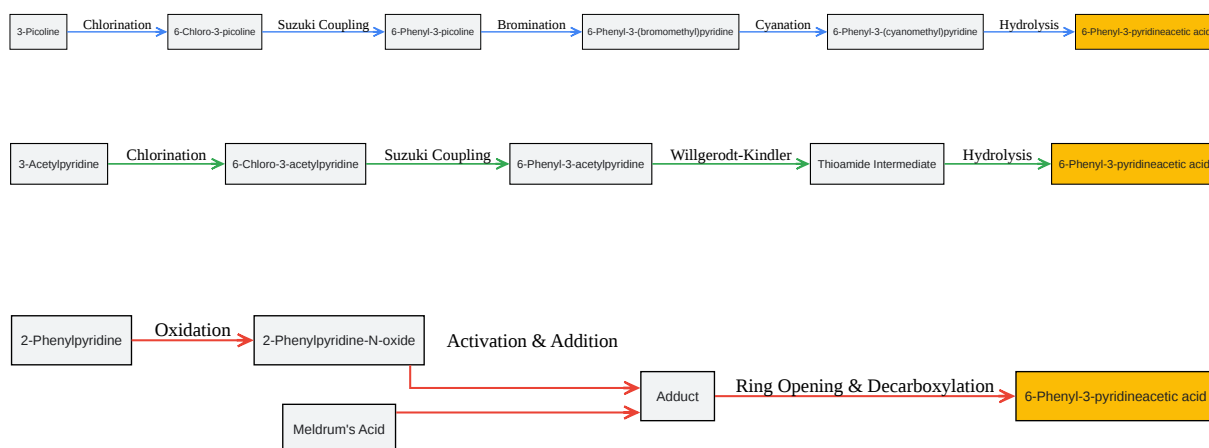
Comparison of Synthetic Efficiencies

The following table summarizes the key quantitative data for the three benchmarked synthetic routes to 6-phenyl-3-pyridineacetic acid.

Metric	Route 1: Picoline-Based Synthesis	Route 2: Willgerodt-Kindler Reaction	Route 3: Three-Component Synthesis
Starting Materials	3-Picoline, Phenylboronic Acid	3-Acetylpyridine, Phenylboronic Acid	2-Phenylpyridine, Meldrum's Acid
Number of Steps	5	4	1
Overall Yield (Estimated)	25-35%	40-50%	50-60%
Key Reagents	NBS, AIBN, KCN, Pd Catalyst	Sulfur, Morpholine, Pd Catalyst	Pyridine-N-oxide, TsCl, NaOMe
Process Scalability	Moderate	Moderate to High	High
Safety Considerations	Use of KCN (highly toxic)	Use of morpholine (corrosive)	Use of TsCl (lachrymator)

Synthetic Route Overviews

The three synthetic pathways to 6-phenyl-3-pyridineacetic acid are depicted below.



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